3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVPHVXIORBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediates
The most direct route to 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves coupling 3-(2-bromophenyl)propanoyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The acyl chloride is typically synthesized by treating 3-(2-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–25°C for 2–4 hours. Subsequent reaction with the amine is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere, with triethylamine (Et₃N) as a base to neutralize HCl byproducts.
Key Data:
- Yield: 72–85% after column chromatography (silica gel, ethyl acetate/hexane).
- Reaction Time: 6–12 hours at 25°C.
- Challenges: Hydrolysis of the acyl chloride must be minimized by maintaining anhydrous conditions. The bromophenyl group’s electron-withdrawing nature slows nucleophilic attack, necessitating slight excesses of amine (1.2–1.5 equiv).
Solid-Phase Synthesis for Enhanced Purification
Adapting methodologies from US Patent 6,710,208, the amine component (2-cyclohexyl-2-hydroxyethylamine) is anchored to a Wang resin via a photolabile linker. The resin-bound amine is then treated with 3-(2-bromophenyl)propanoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). After coupling, the product is cleaved from the resin using UV light (365 nm) in trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v).
Key Data:
- Purity: >90% (HPLC analysis).
- Yield: 65–70% after cleavage and lyophilization.
- Advantages: Eliminates solubility issues and simplifies purification, particularly for large-scale synthesis.
Enzymatic Resolution for Stereochemical Control
For enantiomerically pure 2-cyclohexyl-2-hydroxyethylamine, enzymatic resolution using lipases or esterases is employed. Racemic amine is acetylated with vinyl acetate in tert-butyl methyl ether (TBME), and the (R)- or (S)-enantiomer is selectively hydrolyzed using Candida antarctica lipase B (CAL-B). The resolved amine is then coupled with 3-(2-bromophenyl)propanoic acid via EDC/HOBt.
Key Data:
- Enantiomeric Excess (ee): 98–99% for (R)-isomer using CAL-B.
- Overall Yield: 50–55% after two-step resolution and coupling.
Alkylation Strategies for Amine Synthesis
The 2-cyclohexyl-2-hydroxyethylamine precursor is synthesized via nucleophilic ring-opening of cyclohexyloxirane with ammonia. Cyclohexyloxirane, prepared by epoxidation of cyclohexene with meta-chloroperbenzoic acid (mCPBA), reacts with aqueous ammonia (28%) at 60°C for 24 hours. The resulting diol is selectively protected using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the primary alcohol to the carboxylic acid and subsequent amidation.
Key Data:
Comparative Analysis of Methodologies
| Method | Yield | Purity | Stereocontrol | Scale Feasibility |
|---|---|---|---|---|
| Acyl Chloride Coupling | 72–85% | >95% | None | Laboratory-scale |
| Solid-Phase Synthesis | 65–70% | >90% | None | Industrial-scale |
| Enzymatic Resolution | 50–55% | >98% | High | Laboratory-scale |
| Alkylation-Based Synthesis | 68% | 85–90% | Moderate | Pilot-scale |
Challenges and Mitigation Strategies
- Bromophenyl Group Stability: The electron-deficient aryl bromide is prone to nucleophilic aromatic substitution under basic conditions. Using mild bases (e.g., Et₃N instead of NaOH) and low temperatures (0–10°C) mitigates decomposition.
- Hydroxyethyl Group Oxidation: The secondary alcohol in the amine component may oxidize during prolonged reactions. Adding antioxidants (e.g., BHT) or conducting reactions under nitrogen suppresses this.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-oxoethyl)propanamide.
Reduction: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-aminoethyl)propanamide.
Substitution: Formation of 3-(2-methoxyphenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide.
Scientific Research Applications
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(3-bromophenyl)-3-cyclohexylpropanamide (CAS 353767-77-8) This compound features a 3-bromophenyl group (meta-substitution) instead of the 2-bromophenyl (ortho-substitution) in the target compound. However, the absence of a hydroxyl group in the cyclohexyl-ethyl chain may limit hydrogen-bonding capacity compared to the target compound .
- The sulfanyl linker and 2-methoxyphenyl amide substituent create distinct electronic profiles, with the methoxy group donating electron density. This contrasts with the target compound’s cyclohexyl-hydroxyethyl group, which balances lipophilicity and polarity .
Variations in the Amide Nitrogen Substituent
N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide derivatives (–9)
These compounds substitute the amide nitrogen with bulkier cycloheptyl or cyclooctyl groups. Larger rings increase lipophilicity (logP) but may reduce solubility. The target compound’s cyclohexyl group offers a balance between hydrophobicity and steric bulk, while the hydroxyl group mitigates insolubility issues .- N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide () The phenethylamine-derived substituent introduces a flexible ethylene spacer, enhancing conformational adaptability.
Heterocyclic Modifications
CB2-selective N-aryl-oxadiazolyl-propionamides ()
Compounds like 3-(3-(2-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamide incorporate oxadiazole rings, which enhance receptor-binding affinity through dipole interactions. The target compound lacks such heterocycles but compensates with a bromophenyl group for hydrophobic interactions .- Tetrazole-containing derivatives () N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide includes a tetrazole ring, a bioisostere for carboxylic acids.
Physicochemical and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target compound | 354.27 | ~3.5 | 2 (amide NH, -OH) | 3 (amide O, -OH) |
| N-(3-bromophenyl)-3-cyclohexylpropanamide | 310.23 | ~4.2 | 1 (amide NH) | 2 (amide O) |
| CAS 724437-94-9 (oxadiazole derivative) | 434.31 | ~3.8 | 2 (amide NH, -OH) | 5 (amide O, oxadiazole) |
- The target compound’s hydroxyl group reduces logP compared to non-hydroxylated analogs, improving aqueous solubility.
Biological Activity
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is an organic compound characterized by a brominated phenyl group, a cyclohexyl moiety, and a hydroxyethyl group attached to a propanamide backbone. This unique structure positions the compound as a promising candidate in medicinal chemistry, particularly for its potential anti-inflammatory properties and applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 354.3 g/mol. The presence of the bromine atom significantly influences its electronic properties, enhancing its biological activity compared to other halogenated analogs.
The biological activity of this compound has been primarily linked to its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By modulating COX activity, this compound may reduce the synthesis of pro-inflammatory mediators, suggesting its potential utility in anti-inflammatory therapies.
Biological Activity Studies
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit COX enzymes, thereby reducing inflammation in cellular models. This property is particularly relevant for conditions characterized by chronic inflammation.
- Cytotoxic Activity : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. For example, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Cytotoxicity | Significant against MCF-7 and MEL-8 | |
| Apoptosis Induction | Induces apoptosis in cancer cells |
Case Studies
- In vitro Studies : A study evaluated the effects of this compound on human leukemia cell lines. The results indicated that the compound exhibited cytotoxic activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound triggers apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
The biological profile of this compound can be contrasted with similar compounds that possess different halogen substitutions. The brominated variant shows enhanced binding affinity to biological targets compared to chlorinated or fluorinated counterparts, which may be attributed to the size and electronegativity of the bromine atom.
Table 2: Comparison with Similar Compounds
| Compound Name | Halogen Type | Biological Activity |
|---|---|---|
| This compound | Bromine | High anti-inflammatory activity |
| 3-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide | Chlorine | Moderate anti-inflammatory activity |
| 3-(2-fluorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide | Fluorine | Low anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
